molecular formula C4H14Cl2N2O B7800563 Piperazine-2,2,3,3,5,5,6,6-d8 dihydrochloride

Piperazine-2,2,3,3,5,5,6,6-d8 dihydrochloride

Cat. No.: B7800563
M. Wt: 185.12 g/mol
InChI Key: ZQVBNUIFDLXAFI-JWDQIEIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazine-2,2,3,3,5,5,6,6-d8 dihydrochloride is a deuterated derivative of piperazine, a heterocyclic organic compound. This compound is characterized by the replacement of hydrogen atoms with deuterium, making it useful in various scientific applications, particularly in research involving isotopic labeling. The molecular formula of this compound is C4D8H2N2·2HCl, and it has a molecular weight of 167.11 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperazine-2,2,3,3,5,5,6,6-d8 dihydrochloride typically involves the deuteration of piperazine. One common method includes the reaction of piperazine with deuterium oxide (D2O) under specific conditions to replace hydrogen atoms with deuterium. The resulting deuterated piperazine is then reacted with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high isotopic purity and yield. The final product is typically purified through crystallization or other suitable methods to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Piperazine-2,2,3,3,5,5,6,6-d8 dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include deuterated N-oxides, reduced piperazine derivatives, and substituted piperazine compounds .

Mechanism of Action

The mechanism of action of Piperazine-2,2,3,3,5,5,6,6-d8 dihydrochloride is similar to that of non-deuterated piperazine. It acts as a gamma-aminobutyric acid (GABA) receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in the flaccid paralysis of certain organisms, such as parasitic worms .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its high isotopic purity and specific deuteration pattern, making it particularly valuable in isotopic labeling studies. Its ability to serve as an internal standard in analytical techniques sets it apart from other similar compounds .

Properties

IUPAC Name

2,2,3,3,5,5,6,6-octadeuteriopiperazine;hydrate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2.2ClH.H2O/c1-2-6-4-3-5-1;;;/h5-6H,1-4H2;2*1H;1H2/i1D2,2D2,3D2,4D2;;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVBNUIFDLXAFI-JWDQIEIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN1.O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(NC(C(N1)([2H])[2H])([2H])[2H])([2H])[2H])[2H].O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperazine-2,2,3,3,5,5,6,6-d8 dihydrochloride
Reactant of Route 2
Piperazine-2,2,3,3,5,5,6,6-d8 dihydrochloride
Reactant of Route 3
Piperazine-2,2,3,3,5,5,6,6-d8 dihydrochloride
Reactant of Route 4
Piperazine-2,2,3,3,5,5,6,6-d8 dihydrochloride
Reactant of Route 5
Piperazine-2,2,3,3,5,5,6,6-d8 dihydrochloride
Reactant of Route 6
Piperazine-2,2,3,3,5,5,6,6-d8 dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.